Alphitonin

Übersicht

Beschreibung

Alphitonin ist eine Flavonoidverbindung, die im Holz von Larix leptolepis identifiziert wurde . Es ist auch ein metabolisches Zwischenprodukt, das während des Katabolismus von Quercetin durch das menschliche Darmbakterium Eubacterium ramulus gebildet wird . Flavonoide, einschließlich this compound, sind polyphenolische Verbindungen, die aus Pflanzen stammen und für ihre vielfältigen bioaktiven Eigenschaften bekannt sind, wie z. B. antioxidative, entzündungshemmende und kardioprotektive Wirkungen .

Herstellungsmethoden

This compound kann durch die enzymatische Umwandlung von Taxifolin synthetisiert werden. Die bakterielle Chalcon-Isomerase aus Eubacterium ramulus katalysiert die intramolekulare Ringkontraktion von Taxifolin zur Bildung von this compound . Dieser Prozess kann durch heterologe Biosynthese in bakteriellen Fabriken wie Streptomyces albidoflavus und Escherichia coli optimiert werden . Die Produktion erfolgt durch Kultivierung des Stammes S. albidoflavus UO-FLAV-004-ALPH und Extraktion von Proben mit angesäuerten organischen Lösungsmitteln, gefolgt von der Analyse mittels Hochleistungsflüssigkeitschromatographie und hochauflösender Elektrospray-Ionisations-Massenspektrometrie .

Wissenschaftliche Forschungsanwendungen

Alphitonin has several scientific research applications across various fields:

Wirkmechanismus

Target of Action

Alphitonin is a flavonoid that has been found in L. leptolepis wood . It is also a metabolic intermediate that is formed during the catabolism of quercetin by the human gut bacteria E. ramulus It is known to be involved in the metabolism of quercetin, a flavonoid with various health benefits .

Mode of Action

It is known to be a metabolic intermediate in the catabolism of quercetin . The chalcone isomerase (CHI) from the gut bacterium Eubacterium ramulus is known to convert (+)-taxifolin, a flavanonol, into this compound .

Biochemical Pathways

This compound is involved in the catabolism of quercetin . In the B. uniformis culture, kaempferol is synthesized through dehydroxylation of quercetin, which can be catabolized into this compound by L. rhamnosus . This suggests that this compound plays a role in the metabolic pathways of flavonoids in the human gut microbiota.

Pharmacokinetics

ramulus . This suggests that this compound may be produced and metabolized in the gut.

Result of Action

It is known to be a metabolic intermediate in the catabolism of quercetin . Quercetin is a flavonoid with various health benefits, including antioxidant, anti-inflammatory, and antitumor properties . Therefore, this compound, as a product of quercetin metabolism, may contribute to these effects.

Action Environment

The action of this compound is influenced by the environment in the human gut, where it is produced and metabolized . The gut microbiota, particularly the bacteria E. ramulus and L. rhamnosus, play a crucial role in the production of this compound . This compound has been observed to be highly unstable in the culture medium, suggesting that its action, efficacy, and stability may be influenced by environmental factors .

Biochemische Analyse

Biochemical Properties

Alphitonin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is thermally and enzymically converted from the flavonoid taxifolin . This compound interacts with enzymes such as chalcone isomerase, which catalyzes the intramolecular ring contraction of taxifolin to form this compound . Additionally, this compound has been shown to have antioxidant properties, being more active than quercetin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine small intestinal epithelial cells, this compound did not inhibit tumor necrosis factor (TNF) responses, suggesting that microbial transformation of quercetin completely abolished its anti-inflammatory effect . Furthermore, this compound-4-O-β-D-glucopyranoside, a derivative of this compound, has been shown to stimulate lymphocyte proliferation without inhibiting normal cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, the bacterial chalcone isomerase from Eubacterium ramulus catalyzes the conversion of taxifolin to this compound via a reverse Michael addition . This reaction involves the abstraction of a proton from the flavonoid scaffold by the enzyme’s active site, leading to the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time have been studied. This compound is known to be thermally stable and can be stored long-term at -20°C in solvents such as ethanol, methanol, DMF, or DMSO . Detailed studies on the long-term effects of this compound on cellular function in vitro or in vivo are limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion from taxifolin by chalcone isomerase . This conversion is a key step in the flavonoid degradation pathway in certain bacteria. This compound’s involvement in metabolic pathways also includes its interaction with enzymes and cofactors that regulate metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular machinery . These localizations can impact this compound’s activity and function within the cell.

Vorbereitungsmethoden

Alphitonin can be synthesized through the enzymatic transformation of taxifolin. The bacterial chalcone isomerase from Eubacterium ramulus catalyzes the intramolecular ring contraction of taxifolin to form this compound . This process can be optimized through heterologous biosynthesis in bacterial factories such as Streptomyces albidoflavus and Escherichia coli . The production involves cultivating the strain S. albidoflavus UO-FLAV-004-ALPH and extracting samples with acidified organic solvents, followed by analysis using high-performance liquid chromatography and high-resolution electrospray ionization mass spectrometry .

Analyse Chemischer Reaktionen

Alphitonin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die enzymatische Umwandlung von Taxifolin zu this compound beinhaltet eine umgekehrte Michael-Addition, die durch Chalcon-Isomerase katalysiert wird . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid zur Oxidation und verschiedene organische Lösungsmittel zur Extraktion und Reinigung . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind this compound und andere Flavonoidderivate .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Umwandlung aus Taxifolin durch die katalytische Aktivität von Chalcon-Isomerase. Das Enzym vermittelt die stereospezifische Säure-Base-Reaktion, indem es ein Proton vom Flavonoidgerüst abstrahiert, was zur Bildung von this compound führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Darmflora und die enzymatischen Signalwege, die für den Flavonoid-Katabolismus verantwortlich sind .

Vergleich Mit ähnlichen Verbindungen

Alphitonin ähnelt anderen Flavonoiden wie Taxifolin, Aromadendrin und Maesopsin. Es ist einzigartig in seiner Bildung durch die spezifische enzymatische Umwandlung von Taxifolin durch Eubacterium ramulus . Weitere ähnliche Verbindungen sind Quercetin, Luteolin und Naringenin, die ebenfalls Flavonoide mit verschiedenen bioaktiven Eigenschaften sind .

Eigenschaften

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLACNNZBMRRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

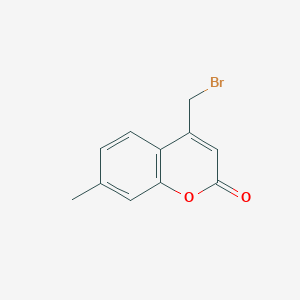

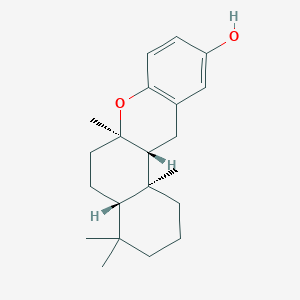

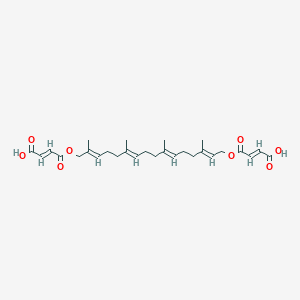

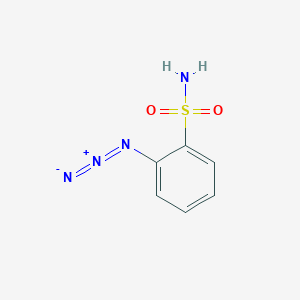

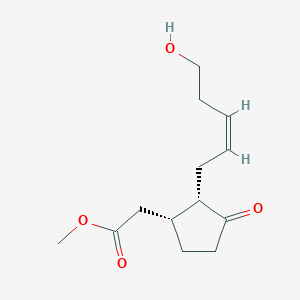

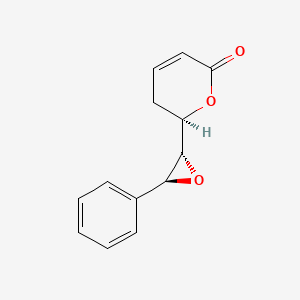

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

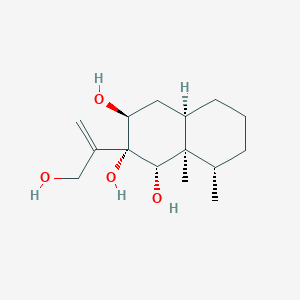

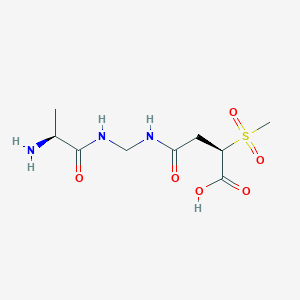

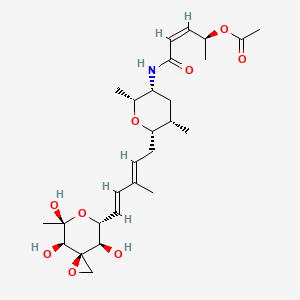

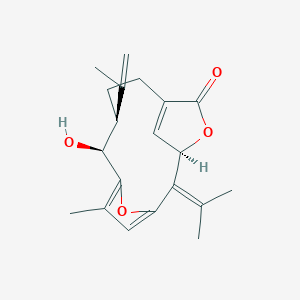

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)

![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)

![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)